tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspiro undecane core. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 4,4-difluoropiperidine-1-carboxylate
Uniqueness
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its spirocyclic structure and the presence of two fluorine atoms. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H24F2N2O2 |
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Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(4-6-17-7-5-13)8-14(15,16)10-18/h17H,4-10H2,1-3H3 |
InChI Key |
RNTVACMEKYWYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC(C1)(F)F |
Origin of Product |
United States |
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